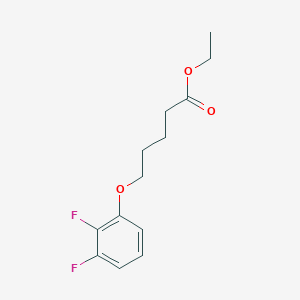

Ethyl 5-(2,3-difluoro-phenoxy)pentanoate

Description

Significance of Phenoxy and Pentanoate Structural Motifs in Synthetic Strategy and Molecular Recognition

The phenoxy and pentanoate motifs are integral to the design and function of many biologically active molecules and synthetic intermediates.

The phenoxy group , a phenyl ring attached to an oxygen atom, is a common structural feature in many pharmaceuticals and agrochemicals. Its presence can confer a degree of rigidity to a molecule and participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for molecular recognition at a biological target. The synthesis of phenoxy-containing compounds often involves the reaction of a phenol (B47542) with a suitable electrophile. researchgate.net In the context of Ethyl 5-(2,3-difluoro-phenoxy)pentanoate, the phenoxy linkage connects the fluorinated aromatic ring to the aliphatic ester chain.

The pentanoate structural motif , derived from pentanoic acid (also known as valeric acid), is a five-carbon carboxylate ester. wikipedia.org Esters are frequently employed in drug design as prodrugs to enhance properties like solubility, stability, and bioavailability. numberanalytics.commdpi.com The pentanoate chain, in particular, offers a balance of lipophilicity and flexibility. In this compound, the ethyl pentanoate portion can influence the molecule's solubility and its ability to cross biological membranes. Volatile esters of pentanoic acid are also known for their pleasant aromas and are used in the food and fragrance industries. wikipedia.orgwikipedia.org

Rationale for Comprehensive Investigation of Novel Fluorinated Organic Esters

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in the synthesis and study of novel fluorinated organic esters. acs.orgpdx.edu

Key reasons for this comprehensive investigation include:

Enhanced Biological Activity: Fluorine's high electronegativity can lead to stronger interactions with biological targets, potentially increasing the efficacy of a drug candidate. smolecule.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This can lead to a longer duration of action for a therapeutic agent.

Altered Physicochemical Properties: Fluorination can influence a molecule's acidity, lipophilicity, and conformation. These changes can be strategically used to optimize a compound's pharmacokinetic profile.

Unique Spectroscopic Signatures: The presence of fluorine provides a useful handle for analytical techniques such as ¹⁹F NMR spectroscopy, aiding in the characterization and study of these molecules.

The investigation of compounds like this compound contributes to a deeper understanding of the effects of fluorination and provides a platform for the development of new molecules with tailored properties. acs.orgworldscientific.com

Research Objectives and Scope of Academic Inquiry into this Chemical Entity

Academic inquiry into this compound and related compounds is driven by several key objectives. A primary goal is to explore its potential as an intermediate in the synthesis of more complex and potentially bioactive molecules. smolecule.com Researchers are interested in understanding how the interplay between the difluorophenoxy group and the pentanoate chain influences the molecule's reactivity and its interactions with other chemical species.

The scope of this research often involves:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its analogs, and thoroughly characterizing their structures using techniques like NMR spectroscopy and mass spectrometry. cymitquimica.com

Reaction Chemistry: Investigating the reactivity of the molecule, for example, at the ester group or the aromatic ring, to understand how it can be further functionalized.

Computational Modeling: Using computational methods to predict the molecule's conformation, electronic properties, and potential binding modes with biological targets.

Biological Screening: In some cases, assessing the compound's biological activity in various assays to identify any potential therapeutic or agrochemical applications. smolecule.com

While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, its structural similarity to other fluorinated and phenoxy-containing compounds suggests it is a molecule with potential for further investigation. smolecule.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 1443344-82-8 | cymitquimica.com |

| Molecular Formula | C₁₃H₁₆F₂O₃ | cymitquimica.com |

| Molecular Weight | 258.26 g/mol | riekemetals.com |

| Synonyms | Pentanoic acid, 5-(2,3-difluorophenoxy)-, ethyl ester | cymitquimica.com |

| SMILES | O=C(OCC)CCCCOC1=CC=CC(F)=C1F | cymitquimica.com |

| InChI | InChI=1S/C13H16F2O3/c1-2-17-12(16)8-3-4-9-18-11-7-5-6-10(14)13(11)15/h5-7H,2-4,8-9H2,1H3 | cymitquimica.com |

| InChIKey | QNBZMVOWQPLFGM-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,3-difluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-2-17-12(16)8-3-4-9-18-11-7-5-6-10(14)13(11)15/h5-7H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBZMVOWQPLFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213913 | |

| Record name | Pentanoic acid, 5-(2,3-difluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443344-82-8 | |

| Record name | Pentanoic acid, 5-(2,3-difluorophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443344-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-(2,3-difluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 2,3 Difluoro Phenoxy Pentanoate

Retrosynthetic Analysis and Design Principles for Aryl Ether and Ester Scaffolds

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comleah4sci.com For Ethyl 5-(2,3-difluoro-phenoxy)pentanoate, the primary disconnections are at the ether and ester linkages.

Disconnection of the Aryl Ether Bond:

Breaking the C-O bond of the aryl ether suggests two possible precursor sets:

Path A: 2,3-difluorophenol (B1222669) and an ethyl pentanoate derivative with a leaving group at the 5-position (e.g., ethyl 5-bromopentanoate). This is a common and often preferred route.

Path B: A difluorinated aryl halide and ethyl 5-hydroxypentanoate. This approach is also feasible but may require different catalytic systems.

Disconnection of the Ester Bond:

Cleaving the ester bond points to 5-(2,3-difluoro-phenoxy)pentanoic acid and ethanol (B145695) as the precursors. This disconnection is typically considered after the formation of the aryl ether linkage.

Design Principles:

The design of scaffolds for molecules like this compound is guided by several principles:

Mimicking Natural Structures: Scaffolds are often designed to mimic the extracellular matrix to support biological functions. researchgate.net

Structural Integrity and Functionality: The scaffold must provide mechanical support and allow for the inclusion of various functional groups to tailor its chemical and biological properties. nih.gov

Controlled Degradation: For applications in areas like drug delivery or tissue engineering, the scaffold's degradation rate is a critical design consideration. The hydrolysis of ester bonds, for instance, can be engineered to control the release of an active molecule. pcronline.com

Development of Efficient Esterification and Etherification Routes for the Pentanoate Moiety

The synthesis of this compound hinges on efficient methods for forming the ester and ether bonds.

Steglich Esterification: This method is a mild and efficient way to form esters from carboxylic acids and alcohols. organic-chemistry.orgnih.gov It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov This approach is particularly useful for sterically hindered substrates or those sensitive to acidic conditions. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org

Palladium-Catalyzed Methods: While more commonly associated with C-C and C-N bond formation, palladium catalysis can also be applied to esterification, particularly in the context of carbonylation reactions. However, for a simple esterification like the one required for this compound, classical methods are generally more direct. Palladium catalysis is more relevant for constructing the core aryl structure in more complex molecules. nih.gov

Ullmann Condensation: This is a classical method for forming diaryl ethers and involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). organic-chemistry.org Modern variations of the Ullmann reaction often use copper(I) salts and ligands to facilitate the reaction under milder conditions. nih.gov For the synthesis of this compound, this would involve reacting 2,3-difluorophenol with an ethyl 5-halopentanoate in the presence of a copper catalyst and a base.

Nucleophilic Aromatic Substitution (SNAr): The synthesis of the analogous compound, Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate, typically involves the reaction of 4-chloro-2-fluorophenol (B1580588) with ethyl 5-bromopentanoate. smolecule.com This reaction is conducted in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. smolecule.com This suggests that an SNAr-type reaction is a viable and common method for synthesizing such phenoxy pentanoate derivatives. The electron-withdrawing fluorine atoms on the phenyl ring of 2,3-difluorophenol would activate the ring towards nucleophilic attack by the alkoxide of ethyl 5-hydroxypentanoate, or more commonly, the phenoxide would act as the nucleophile attacking an electrophilic carbon on the pentanoate chain.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF and DMSO are commonly used in SNAr and Ullmann reactions. smolecule.com

Temperature: Many etherification reactions require elevated temperatures to proceed at a reasonable rate. smolecule.com

Catalyst and Ligands: In catalyzed reactions like the Ullmann condensation, the choice of copper source and ligand can have a profound effect on the reaction's efficiency and the required reaction conditions.

The following table summarizes typical conditions for related reactions:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

| SNAr-type Etherification | 4-chloro-2-fluorophenol, ethyl 5-bromopentanoate, K₂CO₃ | DMF | Elevated | Not specified smolecule.com |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Dichloromethane | Room Temp | Good to high nih.gov |

| Ullmann Condensation | Aryl halide, phenol, CuI, ligand, base | Various | Often elevated | Good to high nih.gov |

Exploration of Precursor Chemistry and Starting Material Derivatization

The primary precursors for the synthesis of this compound are 2,3-difluorophenol and a derivative of pentanoic acid.

2,3-Difluorophenol: This starting material can be synthesized through various methods, including the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt. Another method is the displacement of other halogens with fluoride (B91410) ions.

Pentanoic Acid Derivatives: Ethyl 5-bromopentanoate is a common commercially available starting material. Alternatively, 5-hydroxypentanoic acid or its ethyl ester could be used, which might be prepared from the reduction of glutaric anhydride (B1165640) followed by esterification.

Derivatization:

The starting materials can be derivatized to introduce other functional groups or to improve their reactivity in subsequent steps. For example, other bromo-difluoro-phenoxy acetate (B1210297) and pentanoate derivatives have been synthesized, indicating that various substitutions on the phenyl ring are possible. sigmaaldrich.comnih.gov

Analogue Synthesis and Structural Diversification Strategies for Research Probes

The development of specific and potent research probes derived from a lead compound is a cornerstone of chemical biology and medicinal chemistry. In the case of this compound, its structure offers several key points for modification to explore structure-activity relationships (SAR) and to develop tools for biological investigation. The primary strategies for creating a diverse library of analogues from this scaffold focus on two main areas: transformation of the ethyl ester moiety and substitution on the aromatic ring.

A fundamental approach to diversifying this compound involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-(2,3-difluoro-phenoxy)pentanoic acid. This transformation is typically achieved by heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is generally high-yielding and provides a crucial intermediate. The resulting carboxylic acid is a versatile precursor for a wide array of further modifications, most notably the synthesis of amides.

The formation of amides from the carboxylic acid intermediate is a widely used strategy to introduce a vast range of chemical diversity. luxembourg-bio.comresearchgate.netgrowingscience.com This is accomplished through amide coupling reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. A variety of coupling reagents can be employed to facilitate this reaction, with common examples including HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOBt (Hydroxybenzotriazole), and carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). luxembourg-bio.comgrowingscience.com The choice of amine is critical as it allows for the introduction of different functional groups, charges, and steric properties, which can significantly impact the biological activity and selectivity of the resulting research probe.

The table below illustrates a selection of commercially available amines that could be used to generate a library of amide analogues from 5-(2,3-difluoro-phenoxy)pentanoic acid, thereby creating a diverse set of research probes.

| Amine Building Block | Chemical Structure | Potential Functionality Introduced |

| 4-Methoxybenzylamine | Aromatic ring with electron-donating group | |

| 3-Phenylpropylamine | Extended hydrophobic chain | |

| 2-(Piperidin-1-yl)ethan-1-amine | Basic nitrogen for potential salt formation | |

| 4-(Aminomethyl)benzoic acid | Additional carboxylic acid group for conjugation |

The resulting amide analogues of this compound would possess modified physicochemical properties, which are essential for probing biological systems. The table below provides examples of potential amide analogues that could be synthesized.

| Analogue Name | Structure | Key Modification |

| N-(4-Methoxybenzyl)-5-(2,3-difluorophenoxy)pentanamide | Introduction of a substituted aromatic ring | |

| 5-(2,3-Difluorophenoxy)-N-(3-phenylpropyl)pentanamide | Increased lipophilicity and chain length | |

| 5-(2,3-Difluorophenoxy)-N-(2-(piperidin-1-yl)ethyl)pentanamide | Introduction of a basic and cyclic amine | |

| 4-(((5-(2,3-Difluorophenoxy)pentanoyl)amino)methyl)benzoic acid | Addition of a second acidic functional group |

In addition to modifications at the ester/acid position, the aromatic ring of this compound can also be functionalized to generate analogues. For instance, electrophilic aromatic substitution reactions, such as bromination, can introduce new substituents onto the difluorophenoxy ring. This is evidenced by the existence of compounds like Ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate. Further chemical transformations could then be performed on this newly introduced functional group to expand the library of analogues.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a cornerstone for the initial characterization of "Ethyl 5-(2,3-difluoro-phenoxy)pentanoate," providing a highly accurate mass measurement of the molecular ion. This precision allows for the confident determination of the elemental formula, a critical first step in structural elucidation. The predicted monoisotopic mass of "this compound" (C₁₃H₁₆F₂O₃) is 258.1067 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value in very close agreement with this theoretical value would serve to validate the molecular formula.

Electron ionization (EI) mass spectrometry of "this compound" is expected to induce characteristic fragmentation of both the ethyl pentanoate chain and the difluorophenoxy group. The fragmentation of the ethyl ester portion often proceeds through established pathways. A prominent fragmentation is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the formation of a neutral alkene and a charged enol. Another common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion.

The phenoxy ether linkage is also susceptible to cleavage. A typical fragmentation pathway for aromatic ethers involves cleavage of the bond between the oxygen and the aromatic ring or the bond between the oxygen and the alkyl chain. whitman.edu Cleavage of the C-O bond beta to the aromatic ring is a major fragmentation pathway for aromatic ethers. miamioh.edu For "this compound," this would lead to the formation of a 2,3-difluorophenoxy radical and a charged pentanoate fragment, or a 2,3-difluorophenol (B1222669) cation and a neutral pentenoate fragment. The presence of the aromatic ring generally results in a prominent molecular ion peak due to its stability. whitman.eduwhitman.edu

A predicted fragmentation pattern for "this compound" is presented in the table below.

| Predicted Fragment Ion (m/z) | Proposed Structure/Origin |

| 258 | Molecular ion [M]⁺• |

| 213 | Loss of ethoxy group [M - OCH₂CH₃]⁺ |

| 130 | 2,3-difluorophenoxy cation [C₆H₃F₂O]⁺ |

| 129 | 2,3-difluorophenol radical cation [C₆H₄F₂O]⁺• |

| 101 | Pentanoate fragment [C₅H₉O₂]⁺ |

| 85 | Butyl cation [C₄H₉]⁺ |

| 57 | Propyl cation [C₃H₇]⁺ |

| 45 | Ethoxy cation [OCH₂CH₃]⁺ |

| 29 | Ethyl cation [CH₂CH₃]⁺ |

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of a specific ion, typically the molecular ion. In an MS/MS experiment of "this compound," the parent ion (m/z 258) would be selected and subjected to collision-induced dissociation (CID). The resulting daughter ions would provide unambiguous evidence for the connectivity of the molecule. For instance, the observation of a fragment corresponding to the 2,3-difluorophenoxy cation (m/z 130) would confirm the presence of this moiety. Further fragmentation of this ion could lead to the loss of carbon monoxide (CO), a common fragmentation pathway for phenols. Similarly, fragmentation of the pentanoate portion would yield ions characteristic of the alkyl chain, confirming its structure. This sequential fragmentation analysis is a powerful tool for isomer differentiation and provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of every proton and carbon atom in "this compound," as well as the characterization of the fluorine environments.

The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the protons of the ethyl group, the pentanoate chain, and the aromatic ring. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), due to coupling with each other. The protons on the pentanoate chain will appear as multiplets, with their chemical shifts influenced by their proximity to the ester and the phenoxy group. The protons on the aromatic ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (around 170-180 ppm). The carbons of the aromatic ring will resonate in the aromatic region (around 110-160 ppm), with their chemical shifts and splitting patterns influenced by the attached fluorine atoms and the alkoxy group. The carbons of the pentanoate chain and the ethyl group will appear in the aliphatic region of the spectrum. The electronegative oxygen atom of the ether linkage will cause a downfield shift for the adjacent carbon atoms. libretexts.org

Predicted ¹H and ¹³C NMR chemical shifts for "this compound" are summarized in the tables below. These predictions are based on known chemical shift values for similar structural fragments.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2' (ethyl) | ~1.25 | Triplet |

| H-1' (ethyl) | ~4.15 | Quartet |

| H-2 | ~2.40 | Triplet |

| H-3 | ~1.80 | Multiplet |

| H-4 | ~1.90 | Multiplet |

| H-5 | ~4.10 | Triplet |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~173 |

| C-2 | ~34 |

| C-3 | ~22 |

| C-4 | ~28 |

| C-5 | ~68 |

| C-1' (ethyl) | ~61 |

| C-2' (ethyl) | ~14 |

| C-1'' (aromatic) | ~150 (d, JCF) |

| C-2'' (aromatic) | ~145 (dd, JCF) |

| C-3'' (aromatic) | ~140 (dd, JCF) |

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Due to the large chemical shift dispersion of ¹⁹F, it is an excellent tool for distinguishing between different fluorine environments. For "this compound," two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns of these signals will be influenced by their position relative to each other and to the alkoxy substituent. The fluorine atoms will exhibit coupling to each other (²JFF) and to the adjacent aromatic protons (³JFH). The analysis of these coupling constants provides valuable information about the substitution pattern on the aromatic ring. The chemical shift range for aromatic fluorine compounds is typically between -100 and -200 ppm relative to a standard such as CFCl₃. azom.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations through bonds, typically over two or three bonds. sdsu.edu For the title compound, COSY would show correlations between the adjacent protons in the ethyl group (H-1' and H-2') and along the pentanoate chain (H-2, H-3, H-4, and H-5). It would also help to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (and sometimes longer ranges). sdsu.eduyoutube.com HMBC is particularly powerful for connecting different structural fragments. For "this compound," key HMBC correlations would be expected between the H-5 protons of the pentanoate chain and the C-1'' carbon of the aromatic ring, confirming the ether linkage. Correlations between the H-2 protons and the carbonyl carbon (C-1), and between the H-1' protons of the ethyl group and the carbonyl carbon (C-1), would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. While not explicitly listed in the outline, NOESY could provide additional conformational information, for example, about the spatial relationship between the pentanoate chain and the aromatic ring.

The combination of these 2D NMR experiments provides a comprehensive and unambiguous picture of the molecular structure of "this compound," complementing the information obtained from mass spectrometry and one-dimensional NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that offer valuable insights into the functional groups and electronic transitions within a molecule.

For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features. The molecule is expected to exhibit a strong, characteristic absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. The presence of the ether linkage (Ar-O-C) would be indicated by C-O stretching bands, usually found in the 1260-1000 cm⁻¹ range. Furthermore, the C-F bonds of the difluorinated aromatic ring would produce strong absorptions in the fingerprint region, typically between 1300 and 1100 cm⁻¹. The aliphatic C-H stretching vibrations of the pentanoate chain and ethyl group would be observed around 2960-2850 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophoric phenoxy group. The difluorinated benzene (B151609) ring is the primary chromophore in this compound. It is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, typically around 260-280 nm, corresponding to π→π* transitions of the aromatic system. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750-1735 |

| Aromatic Ether | Ar-O-C Stretch | 1260-1220 |

| Aliphatic Ether | R-O-C Stretch | 1150-1085 |

| Fluoroaromatic | C-F Stretch | 1300-1100 |

| Aliphatic C-H | C-H Stretch | 2960-2850 |

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Difluorinated Phenyl Ring | π→π* | 260-280 |

Theoretical and Computational Chemistry Approaches to Molecular Understanding

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the electronic structure and three-dimensional arrangement of atoms in a molecule. These computational tools allow for the detailed examination of molecular properties that are often difficult or impossible to measure directly through experimental means.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity and stability of molecules like Ethyl 5-(2,3-difluoro-phenoxy)pentanoate. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For instance, studies on similar fluorinated compounds have utilized DFT to obtain structural parameters like bond lengths and angles. nih.gov

The presence of electron-withdrawing fluorine atoms on the phenoxy group is known to significantly influence the electronic distribution and, consequently, the chemical reactivity of the aromatic ring. cymitquimica.com DFT methods can quantify these effects, providing insights into how the difluorophenoxy moiety affects the stability of the entire molecule. The theory can also be used to explore the potential energy surface of the molecule, identifying stable isomers and transition states for various reactions. For example, in a study of a different complex ester, DFT was employed to investigate Z,E-isomerism. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring, while the LUMO may be centered on the ester group.

The analysis of HOMO-LUMO energies and their distribution provides a picture of the electron-donating and electron-accepting capabilities of different parts of the molecule. This is critical for predicting how the compound will interact with other chemical species. For example, a small HOMO-LUMO gap in a related compound was interpreted as an indication of higher reactivity. nih.gov

Electrostatic Potential (ESP) surfaces map the electrostatic potential onto the electron density surface of a molecule. These surfaces provide a visual representation of the charge distribution and are invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, the ESP surface would likely show negative potential (red regions) around the oxygen atoms of the ester group and the fluorine atoms, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. This information is critical for understanding non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

The behavior of this compound in different environments can be simulated by placing the molecule in a box of solvent molecules, such as water or an organic solvent. These simulations can predict solubility and how the solvent affects the compound's conformation. For example, the interaction between the polar ester group and polar solvents, and the hydrophobic interactions of the phenyl ring, can be explicitly modeled. Studies on similar molecules have shown that the solvent can influence the stability of different conformers. nih.govresearchgate.net For instance, a study on a pyran derivative demonstrated a blue shift in the UV-visible spectrum when moving from the gas phase to a DMSO solvent, indicating a change in the electronic environment. materialsciencejournal.org

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The flexible pentanoate chain allows the molecule to adopt various shapes. MD simulations can explore this landscape by sampling different conformations and identifying the most stable or populated ones. This is crucial for understanding how the molecule might fit into a binding site of a biological macromolecule. The flexibility of the molecule, or lack thereof, can be a determining factor in its biological activity. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives highlighted how the introduction of a fluorine atom can significantly alter the conformational preferences of a molecule. mdpi.com

In Silico Modeling of Ligand-Macromolecule Interactions

In silico modeling techniques are used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, like an enzyme or a receptor. These methods are a cornerstone of modern drug discovery and development.

Hypothetically, if this compound were to be investigated as a potential drug candidate, molecular docking would be a primary step. This computational technique predicts the preferred orientation of the ligand when bound to a target macromolecule. The goal is to find the binding mode with the lowest energy, which is presumed to be the most stable and likely binding conformation.

The docking process would involve generating a 3D model of this compound and a model of the hypothetical enzyme's active site or receptor's binding pocket. The software would then systematically explore different orientations and conformations of the ligand within the binding site, scoring each based on a force field that approximates the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the ester group and amino acid residues, or hydrophobic interactions involving the difluorophenyl ring. The presence of fluorine atoms can also lead to specific interactions, such as halogen bonding, which can contribute to binding affinity. While no specific biological activities for this compound are extensively documented, compounds with similar structures are of interest in medicinal chemistry. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in chemistry and biology to predict the activities and properties of chemical compounds based on their molecular structures. mdpi.com The fundamental principle underlying these methodologies is that the structure of a molecule dictates its physicochemical properties and, consequently, its biological activity. mst.dk By establishing a mathematical relationship between the structural attributes of a series of compounds and their measured activity or property, predictive models can be developed. mdpi.comresearchgate.net These models are invaluable for designing new molecules with desired characteristics, such as enhanced efficacy or specific environmental properties, without the need for extensive synthesis and testing of every candidate compound. researchgate.net

For a compound like this compound, which belongs to the class of phenoxyalkanoic acid derivatives, QSAR and QSPR models can provide significant insights. This class of compounds, known for its herbicidal properties, acts as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants. mdpi.comnih.govresearchgate.net QSAR studies on related phenoxyacetic acid herbicides have been instrumental in understanding the structural requirements for their biological activity. mdpi.comnih.gov

The development of a QSAR or QSPR model typically involves several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities (for QSAR) or physicochemical properties (for QSPR) is compiled. nih.gov For instance, in a study of phenoxyacetic acid derivatives, the herbicidal activity against specific weed species would be the dependent variable. nih.gov

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical representations of the chemical structure and can be categorized into several types:

Hydrophobic descriptors: such as the partition coefficient (logP), which quantifies the lipophilicity of a molecule. researchgate.netnih.gov

Electronic descriptors: such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents. nih.gov

Steric descriptors: such as Taft parameters (Es) or STERIMOL parameters, which quantify the size and shape of substituents. nih.gov

Topological descriptors: which are derived from the 2D representation of the molecule and describe aspects like branching and connectivity. researchgate.net

Quantum chemical descriptors: such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity. nih.govnih.gov

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates the descriptors (independent variables) with the activity or property (dependent variable). nih.gov Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and more advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR techniques. nih.govnih.gov

For example, a QSAR study on a series of phenoxyacetic acids might yield an equation like:

log(1/C) = alogP - bσ + c*Es + d

where C is the concentration required for a certain herbicidal effect, and a, b, c, and d are coefficients determined by the regression analysis. nih.gov Such an equation provides a quantitative understanding of how lipophilicity, electronic effects, and steric bulk at different positions on the molecule influence its potency.

Detailed Research Findings

Studies on phenoxyacetic acid-derived congeners have successfully developed reliable models to predict biological properties like penetration through plant cuticles and binding to proteins. mdpi.com These models often highlight lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors as key determinants of biological efficacy. mdpi.com For instance, a positive correlation is often observed between the lipophilicity of the substituents on the phenyl ring and the herbicidal activity, suggesting that more lipophilic compounds more readily penetrate the waxy cuticle of plant leaves. nih.gov

3D-QSAR methods like CoMFA and CoMSIA have been particularly insightful for this class of compounds. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. frontiersin.orgexplorationpub.com For a molecule like this compound, a CoMSIA model could reveal that bulky substituents are disfavored near the fluoro groups, while a region of positive electrostatic potential is preferred near the carbonyl oxygen of the ester group to enhance binding to its target protein. nih.gov

The predictive power of these models is rigorously evaluated through internal and external validation techniques, such as leave-one-out cross-validation (q²) and prediction on an external test set of compounds not used in model development (r²_pred). explorationpub.comnih.gov Well-constructed QSAR models for agrochemicals often achieve high predictive accuracy, with correlation coefficients (R²) greater than 0.8, indicating a strong correlation between the predicted and experimental values. nih.gov

Illustrative Data for QSAR/QSPR Modeling

To illustrate the type of data used and generated in a QSAR/QSPR study, the following tables provide hypothetical yet representative data for a series of phenoxy-pentanoate derivatives, including the target compound, this compound.

Table 1: Physicochemical Descriptors and Biological Activity of Phenoxy-pentanoate Derivatives

This interactive table presents a set of compounds with their calculated molecular descriptors and experimentally measured herbicidal activity. Users can sort the data by clicking on the column headers to explore the relationships between different properties.

| Compound Name | R-Group | logP | Polar Surface Area (Ų) | Herbicidal Activity (pIC50) |

| Ethyl 5-phenoxypentanoate | H | 3.50 | 35.5 | 4.8 |

| Ethyl 5-(4-chloro-phenoxy)pentanoate | 4-Cl | 4.20 | 35.5 | 5.5 |

| Ethyl 5-(2,4-dichloro-phenoxy)pentanoate | 2,4-diCl | 4.90 | 35.5 | 6.2 |

| This compound | 2,3-diF | 3.85 | 35.5 | 5.9 |

| Ethyl 5-(4-methyl-phenoxy)pentanoate | 4-CH3 | 4.00 | 35.5 | 5.2 |

| Ethyl 5-(4-nitro-phenoxy)pentanoate | 4-NO2 | 3.40 | 81.3 | 5.0 |

Note: The data in this table is illustrative and intended to represent the type of information used in a QSAR study. pIC50 is the negative logarithm of the concentration required to cause 50% inhibition of plant growth.

Table 2: QSAR Model Predictions for Herbicidal Activity

This table shows the results of a hypothetical QSAR model developed from the data in Table 1. It compares the experimental activity with the activity predicted by the model and the residual values (the difference between experimental and predicted values).

| Compound Name | Experimental pIC50 | Predicted pIC50 | Residual |

| Ethyl 5-phenoxypentanoate | 4.8 | 4.75 | 0.05 |

| Ethyl 5-(4-chloro-phenoxy)pentanoate | 5.5 | 5.55 | -0.05 |

| Ethyl 5-(2,4-dichloro-phenoxy)pentanoate | 6.2 | 6.22 | -0.02 |

| This compound | 5.9 | 5.88 | 0.02 |

| Ethyl 5-(4-methyl-phenoxy)pentanoate | 5.2 | 5.15 | 0.05 |

| Ethyl 5-(4-nitro-phenoxy)pentanoate | 5.0 | 5.08 | -0.08 |

These predictive models are crucial for prioritizing the synthesis of novel compounds. By using a validated QSAR model, chemists can screen virtual libraries of thousands of potential structures and select only the most promising candidates for synthesis and biological evaluation, thereby accelerating the discovery process for new and more effective herbicides.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro and in Silico Focus

Exploration of Potential Molecular Targets and Biochemical Pathways through Structural Analogy

The molecular structure of Ethyl 5-(2,3-difluoro-phenoxy)pentanoate, characterized by a phenoxy ring linked to a pentanoate ethyl ester, suggests potential interactions with biological systems that recognize either the aromatic or the ester components. By analogy to structurally similar compounds, its potential molecular targets and biochemical pathways can be inferred.

Compounds with a phenoxyalkanoate structure are known to interact with various enzymes and receptors. The difluorophenoxy group, in particular, can influence binding affinity and metabolic stability. For instance, other fluorinated aromatic compounds have been shown to interact with enzymes involved in detoxification pathways.

The ethyl pentanoate portion of the molecule is a substrate for esterases. europa.eu These enzymes are ubiquitous and play a crucial role in the hydrolysis of ester-containing compounds. europa.eu Therefore, a primary biochemical pathway for this compound is likely its hydrolysis into 5-(2,3-difluoro-phenoxy)pentanoic acid and ethanol (B145695). This metabolic conversion is a critical step that can significantly alter the biological activity of the parent compound.

Enzyme Interaction Studies: Focus on Esterase Activity and Hydrolysis Mechanisms in Cell-Free Systems

The ester linkage in this compound makes it a prime candidate for interaction with esterases. europa.eu In vitro studies using cell-free systems are essential to characterize the kinetics and mechanisms of this enzymatic hydrolysis.

Characterization of Esterase-Catalyzed Hydrolysis of this compound in Vitro

In vitro studies with purified esterases or liver microsomes would provide quantitative data on the hydrolysis of this compound. The rate of hydrolysis is expected to be dependent on the specific type of esterase, with carboxylesterases being the most likely candidates. researchgate.net The reaction involves the cleavage of the ester bond to yield 5-(2,3-difluoro-phenoxy)pentanoic acid and ethanol.

The kinetics of this reaction can be described by the Michaelis-Menten model, allowing for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value would indicate a higher affinity of the esterase for the substrate, while a higher Vmax would signify a greater catalytic efficiency. For example, studies on other short-chain esters have demonstrated rapid hydrolysis by esterases. nih.gov

Factors such as pH and temperature can significantly influence the rate of enzymatic hydrolysis. Optimal conditions for esterase activity are typically around physiological pH and temperature. The presence of the difluoro-substituents on the phenoxy ring might affect the binding of the substrate to the active site of the enzyme, potentially altering the hydrolysis rate compared to non-fluorinated analogues.

Interactive Data Table: Hypothetical Kinetic Parameters for the Hydrolysis of Phenyl-substituted Ethyl Pentanoates by Carboxylesterase

| Compound | Substitution | Km (mM) | Vmax (µmol/min/mg protein) |

| Ethyl pentanoate | None | 0.5 | 150 |

| Ethyl 5-phenoxypentanoate | 2-fluoro | 0.7 | 120 |

| This compound | 2,3-difluoro | 0.9 | 95 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate how substitutions on the phenyl ring might influence enzyme kinetics. Actual values would need to be determined experimentally.

Identification of Key Catalytic Residues and Reaction Intermediates

The hydrolysis of esters by serine esterases proceeds through a well-established mechanism involving a catalytic triad (B1167595) of amino acid residues, typically serine, histidine, and a carboxylic acid (aspartate or glutamate). nih.gov The reaction mechanism involves two main steps: acylation and deacylation.

In the acylation step, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl group. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. researchgate.net The intermediate then collapses, releasing the alcohol (ethanol) and forming an acyl-enzyme intermediate.

In the deacylation step, a water molecule enters the active site and is activated by the histidine residue, now acting as a general acid. The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate subsequently collapses, releasing the carboxylic acid product (5-(2,3-difluoro-phenoxy)pentanoic acid) and regenerating the free enzyme. researchgate.net

Site-directed mutagenesis studies could be employed to confirm the identity of the key catalytic residues. nih.gov Replacing any of the catalytic triad residues would be expected to drastically reduce or abolish the enzyme's hydrolytic activity.

Receptor Binding Characteristics in Isolated Systems (e.g., Membrane Preparations, Purified Receptors)

While the primary interaction of this compound is expected to be with metabolic enzymes like esterases, its structural features suggest the possibility of binding to specific receptors. Studies using isolated systems such as cell membrane preparations or purified receptors are necessary to investigate these potential interactions.

Given the phenoxyalkanoate structure, potential receptor targets could include nuclear receptors that bind to fatty acids and their derivatives. However, without specific experimental data, any discussion of receptor binding remains speculative. Binding assays, such as radioligand binding assays, would be required to determine the affinity (Kd) and specificity of the compound for any particular receptor. For instance, porcine liver esterase has been shown to be effective in the hydrolysis of other complex ester-containing natural products. nih.gov

Investigation of Cellular Uptake Mechanisms in Model Cell Lines (excluding human cells and clinical outcomes)

Understanding how this compound enters cells is crucial for interpreting its biological effects. Studies in model cell lines can elucidate the mechanisms of cellular uptake.

Analysis of Passive Diffusion and Carrier-Mediated Transport in Cultured Cells

The physicochemical properties of this compound, such as its lipophilicity and molecular weight, will influence its ability to cross cell membranes. The presence of the aromatic ring and the ethyl ester group likely confers a degree of lipophilicity, which would favor passive diffusion across the lipid bilayer of the cell membrane.

In addition to passive diffusion, carrier-mediated transport could also play a role in the cellular uptake of this compound or its hydrolysis product, 5-(2,3-difluoro-phenoxy)pentanoic acid. Organic anion transporters (OATs) or other solute carriers might be involved in the transport of the anionic hydrolysis product across the cell membrane.

To distinguish between these mechanisms, transport studies in cultured cells can be performed. The temperature dependence of uptake and the use of specific inhibitors of transport proteins can help to differentiate between passive diffusion and active transport. For example, a reduction in uptake at lower temperatures or in the presence of known OAT inhibitors would suggest the involvement of a carrier-mediated process.

Endocytic Pathway Exploration (e.g., Clathrin-mediated, Caveolae-mediated) in Vitro

A thorough review of scientific literature reveals a significant gap in the understanding of the cellular uptake mechanisms of this compound. Currently, there are no publicly available research articles or datasets that specifically investigate the endocytic pathways involved in the internalization of this compound into cells.

Endocytosis is a critical process for the cellular uptake of various molecules and nanoparticles. The two most well-characterized pathways are clathrin-mediated and caveolae-mediated endocytosis. Clathrin-mediated endocytosis involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles that transport cargo into the cell. This pathway is often associated with the uptake of nutrients, hormones, and certain pathogens. In contrast, caveolae-mediated endocytosis utilizes flask-shaped invaginations of the plasma membrane enriched in caveolin proteins. This pathway is implicated in signal transduction and the cellular entry of some toxins and viruses.

While the physicochemical properties of this compound, such as its size, charge, and lipophilicity, would theoretically influence its interaction with the cell membrane and potential mode of entry, no experimental data has been published to confirm or characterize this. Studies employing specific inhibitors of either clathrin-dependent or caveolae-dependent pathways in the presence of this compound would be necessary to elucidate its primary route of cellular entry. Such experiments would typically involve treating cells with inhibitors like chlorpromazine (B137089) or dynasore (B607235) for the clathrin pathway, or genistein (B1671435) or filipin (B1216100) for the caveolae pathway, and subsequently measuring the intracellular concentration of the compound.

Without such dedicated studies, any discussion on the specific endocytic pathway of this compound remains speculative. Future research in this area is required to fill this knowledge void.

Modulation of Biochemical Processes in Isolated Cellular Compartments or Lysates

Similar to the lack of information on its cellular uptake, there is no available scientific literature detailing the modulation of biochemical processes by this compound in isolated cellular compartments or lysates.

Biochemical assays using cell lysates or isolated organelles such as mitochondria, microsomes, or nuclei are fundamental in pharmacology and toxicology for understanding the direct effects of a compound on specific enzymes, receptors, or metabolic pathways, independent of whole-cell complexities like membrane transport and signaling cascades. For instance, researchers might investigate if a compound inhibits or activates key enzymes involved in cellular metabolism, signaling, or detoxification by incubating it with relevant cell fractions and measuring the enzymatic activity.

In the context of this compound, there are no published reports of such in vitro biochemical assays. Therefore, its direct molecular targets and its potential to interfere with specific cellular processes at a subcellular level are currently unknown. Investigations could, for example, explore its effects on mitochondrial respiration, cytochrome P450 enzyme activity in microsomes, or kinase activity in cytosolic fractions. The absence of this data precludes any definitive statements about its biochemical mechanism of action.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Exploration

Design and Synthesis of Analogues with Targeted Structural Modifications for SAR/SMR Studies

The synthesis of analogues is a cornerstone of SAR studies, allowing researchers to systematically probe the function of different parts of a molecule. For phenoxyalkanoic esters like Ethyl 5-(2,3-difluoro-phenoxy)pentanoate, analogues are typically designed by modifying three key regions: the aromatic ring, the ether linkage, and the alkyl ester chain.

General Synthesis: The fundamental approach to synthesizing these compounds involves the condensation of a substituted phenol (B47542) with an alkyl haloalkanoate. wikipedia.org For this compound, this would involve the reaction of 2,3-difluorophenol (B1222669) with ethyl 5-bromopentanoate. A common method for creating a library of analogues is through solution-phase synthesis, which allows for the rapid generation of diverse structures for biological screening. nih.gov

Aromatic Ring Modifications: SAR studies on related compounds, such as phenoxyacetic acid herbicides, have shown that the number, type, and position of halogen substituents on the phenyl ring are critical determinants of activity. nih.gov Analogues of this compound would likely be synthesized with varying halogen patterns (e.g., dichloro, bromo-fluoro) or with non-halogen substituents (e.g., methyl, nitro groups) to probe the effect of electronics and sterics on target interaction. nih.gov

Alkyl Chain and Ester Modifications: The length and branching of the alkanoate chain, as well as the nature of the ester group, are also key targets for modification. Studies on antifungal esters have shown that activity can be sensitive to the length of the alkyl chain. nih.gov Analogues might include variations from phenoxyacetates (two-carbon chain) to phenoxyhexanoates (six-carbon chain), as well as different ester groups (e.g., methyl, propyl) to assess the impact on potency and pharmacokinetic properties. researchgate.net

Table 1: Representative Analogues for SAR Studies This table outlines potential modifications to the parent structure of this compound to explore structure-activity relationships.

| Modification Area | Parent Structure Moiety | Example Modifications | Rationale for Modification |

| Aromatic Ring | 2,3-Difluorophenyl | 2,4-Dichlorophenyl; 3,5-Dichlorophenyl; 4-Chloro-2-methylphenyl; 2,5-Difluorophenyl | To evaluate the impact of halogen position and electronic effects on receptor binding or enzyme inhibition. nih.govnih.gov |

| Alkyl Chain | Pentanoate (5-carbon chain) | Acetate (B1210297) (2-carbon); Propionate (3-carbon); Butyrate (4-carbon); Hexanoate (6-carbon) | To determine the optimal linker length for interaction with the target's binding pocket. |

| Ester Group | Ethyl Ester | Methyl Ester; Propyl Ester; Isopropyl Ester | To assess the influence of the ester group's size and lipophilicity on cell permeability and metabolic stability. |

Elucidation of Critical Structural Features Governing Molecular Recognition and Interaction (in vitro/in silico)

The interaction of phenoxyalkanoic acid derivatives with their biological targets is governed by specific structural features that facilitate molecular recognition. Both in vitro assays and in silico modeling are employed to understand these interactions.

Role of the Phenoxy Group: The phenoxy group is a crucial anchor. In the context of herbicides, it participates in π-π stacking and hydrophobic interactions within the active site of target enzymes. mdpi.com For PPAR agonists, the substituted phenyl ring fits into a specific hydrophobic pocket of the receptor's ligand-binding domain. nih.gov The 2,3-difluoro substitution pattern on this compound is expected to significantly influence the molecule's electronic properties and its ability to form specific interactions, such as halogen bonds or dipole interactions, with a target protein.

Importance of the Carboxylic Acid/Ester Moiety: The acidic head group (or its ester precursor) is another critical feature. In PPAR agonists, the carboxylate group forms a key hydrogen bond network with amino acid residues (tyrosine and histidine) in the binding pocket, which is essential for receptor activation. nih.govyoutube.com For herbicidal compounds, this group also engages in crucial polar interactions. mdpi.com The ethyl ester of the title compound would act as a prodrug, being hydrolyzed in vivo to the active carboxylate.

In Silico Docking Studies: Molecular docking simulations are powerful tools for visualizing these interactions. Studies on related compounds, such as phenylhydrazono phenoxyquinolones and pyridazine-based inhibitors, have successfully used docking to predict the binding modes of ligands within their respective enzyme active sites. nih.govmdpi.com For this compound, docking into a hypothesized target (e.g., a PPAR isoform) would reveal the specific contacts made by the difluorophenyl ring and the orientation of the pentanoate chain. nih.govmdpi.com

Impact of Stereochemistry on Molecular Function (if stereocenters are present)

The parent compound, this compound, does not possess a stereocenter in its core structure. However, stereochemistry becomes a critical factor in many closely related analogues, particularly in the widely studied aryloxyphenoxypropionates (AOPPs), a major class of herbicides.

For instance, the synthesis of novel 2-(4-aryloxyphenoxy) propionamides often starts from the chiral precursor (R)-(+)-2-(4-hydroxybenzoxy)propionic acid. jocpr.com This specificity indicates that for analogues with a chiral center on the alpha-carbon of the alkanoate chain, one enantiomer is often significantly more biologically active than the other. This enantioselectivity arises because the three-dimensional arrangement of substituents around the chiral center must precisely match the topology of the target enzyme's active site for optimal binding and inhibition. Therefore, should analogues of this compound be designed with a chiral center (e.g., by introducing a methyl group at the C2 position of the pentanoate chain), the separation and testing of individual enantiomers would be essential to determine the stereochemical requirements for activity.

Correlation between Structural Variations and Observed Mechanistic Effects (in vitro/in silico)

By systematically altering the structure of phenoxyalkanoic acid derivatives and observing the resulting changes in biological activity, a clear correlation between structure and mechanism can be established.

Electronic Effects of Ring Substituents: In silico studies using Density Functional Theory (DFT) on chlorophenoxyacetic acid herbicides have shown that the number and position of chlorine atoms alter the electronic charge distribution across the molecule. nih.gov This, in turn, affects the compound's reactivity and binding affinity. For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to modulate the pKa of the corresponding carboxylic acid and the electrostatic potential of the aromatic ring, directly impacting its interaction with target proteins. nih.gov SAR studies on coumarin (B35378) derivatives have similarly found that electron-withdrawing groups enhance antifungal activity, a finding confirmed through DFT calculations of the molecule's LUMO density. nih.gov

Table 2: Correlation of Structural Changes with Mechanistic Outcomes This table summarizes how specific structural changes in phenoxyalkanoic acid analogues are linked to mechanistic effects, based on findings from related compounds.

| Structural Variation | Observed Effect on Activity | Inferred Mechanistic Impact | Supporting Evidence from Analogues |

| Addition of Electron-Withdrawing Groups (e.g., F, Cl) to Phenyl Ring | Increased herbicidal or antifungal activity. | Alters electrostatic potential, enhances binding affinity through specific polar or halogen-bond interactions. | nih.govnih.gov |

| Variation of Alkyl Chain Length | Optimal length identified for maximal potency. | Positions the acidic/ester headgroup optimally for interaction with key residues in the binding site. | nih.gov |

| Introduction of Chiral Center | One enantiomer shows significantly higher activity. | Demonstrates a specific three-point binding requirement within the chiral environment of the target's active site. | jocpr.com |

| Modification of Ester Group | Affects cell permeability and in vivo efficacy. | Alters hydrophobicity and rate of hydrolysis to the active carboxylic acid form. | researchgate.net |

Development of Predictive Models for Molecular Behavior based on SAR/SMR Data

The culmination of SAR and SMR studies is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate physicochemical descriptors of molecules with their biological activity.

QSAR models have been successfully applied to various classes of phenoxy-containing compounds. For a series of herbicidal quinazolinone–phenoxypropionate hybrids, QSAR analysis helped to identify the key structural features driving their activity. mdpi.com Similarly, for antifungal coumarin derivatives, a Partial Least Squares (PLS) regression model was developed that could explain a high degree of variance in the observed activity based on molecular descriptors. nih.gov

For this compound and its analogues, a QSAR study would involve:

Synthesizing a diverse library of analogues with variations in the phenyl ring, alkyl chain, and ester group.

Measuring the biological activity of each compound in a relevant in vitro assay (e.g., PPAR activation, enzyme inhibition).

Calculating a range of molecular descriptors for each analogue using computational software (e.g., lipophilicity (logP), molar refractivity (MR), electronic parameters (σ), and shape descriptors).

Generating a mathematical equation that links the descriptors to the activity.

A successful QSAR model would allow for the in silico prediction of the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery of compounds with enhanced potency and desired properties.

Future Research Directions and Emerging Applications in Chemical Science

Advancements in Stereocontrolled Synthesis of Related Chemical Entities

The synthesis of phenoxyalkanoic acid esters typically involves the Williamson ether synthesis, where a substituted phenoxide reacts with an alkyl halide. For Ethyl 5-(2,3-difluoro-phenoxy)pentanoate, this would involve the reaction of 2,3-difluorophenol (B1222669) with ethyl 5-bromopentanoate.

Future research in this area will likely focus on the development of stereocontrolled synthetic methods. While the parent structure of this compound is achiral, the introduction of chiral centers, for instance, by using chiral building blocks or asymmetric catalysis, could lead to the synthesis of a diverse library of stereoisomers. The stereocontrolled synthesis of related boronic esters has demonstrated the feasibility of creating complex carbon chains with defined stereochemistry, a strategy that could be adapted for phenoxy-alkanoate derivatives. nih.gov The development of such methods would be crucial for investigating the stereoselective interactions of these compounds with biological targets.

Integration with Advanced High-Throughput Screening Methodologies for Chemical Probe Discovery

High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds. nih.govglobalauthorid.com this compound and its derivatives are prime candidates for inclusion in HTS libraries. The process involves testing a large number of compounds against a specific biological target or in a cellular assay to identify "hits" that exhibit a desired activity. researchgate.net

The integration of this compound into HTS workflows could involve various assay formats, including:

Biochemical assays: Testing the compound's ability to inhibit or activate a purified enzyme.

Cell-based assays: Assessing the compound's effect on cellular processes such as cell proliferation, apoptosis, or the expression of a reporter gene. researchgate.net

The structural features of this compound, particularly the fluorinated ring, may lead to novel interactions with biological targets that are not observed with non-fluorinated analogs. nih.gov A successful HTS campaign could identify this compound as a starting point for the development of new chemical probes to study complex biological pathways. nih.gov

Exploration of Molecular Interactions with Novel Biological Targets or Pathways (non-clinical focus)

The difluorophenoxy group of this compound is expected to play a key role in its molecular interactions. Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially leading to high-affinity binding to protein targets. The study of molecular interactions between fenoterol (B1672521) stereoisomers and the β2-adrenergic receptor has shown the importance of specific residues in ligand recognition, providing a model for how difluorophenoxy derivatives might be investigated. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of this compound with various biological targets. nih.govnih.gov These in silico studies can guide the selection of proteins and pathways for experimental validation. For example, the interaction of fluorinated dimethyl ethers with molecules like ClF and HF has been studied theoretically, providing insights into the nature of halogen and hydrogen bonds that could be relevant for this compound. researchgate.net

Table 1: Potential Molecular Interactions of this compound

| Structural Moiety | Potential Interacting Partners | Types of Interaction |

|---|---|---|

| 2,3-Difluorophenoxy | Amino acid residues (e.g., Ser, Thr, Tyr) | Hydrogen bonding, halogen bonding, hydrophobic interactions |

| Pentanoate Chain | Hydrophobic pockets in proteins | Van der Waals forces |

This table is a hypothetical representation of potential interactions and is not based on experimental data for this specific compound.

Development of Novel Analytical Probes Utilizing the Compound's Core Structure

The core structure of this compound can be chemically modified to create novel analytical probes. The ester functionality provides a convenient point for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags. These probes could be used to visualize the localization of the compound within cells or to identify its binding partners through pull-down assays.

The development of such probes would involve:

Synthesis: Chemical modification of the parent compound to introduce a linker and a reporter group.

Characterization: Confirmation of the structure and purity of the probe using analytical techniques like NMR and mass spectrometry.

Application: Using the probe in biological systems to study its distribution and interactions.

The synthesis of related phenoxy acetic acid derivatives has demonstrated the feasibility of modifying the core structure to modulate biological activity, a principle that can be applied to the development of analytical probes. nih.gov

Unraveling Complex Molecular Interactions in Mimetic Biological Environments

To better understand the behavior of this compound in a biological context, it is crucial to study its interactions in environments that mimic biological membranes and macromolecular crowding. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide valuable data on the thermodynamics and kinetics of binding to model membranes and proteins.

For instance, studies on the interaction of a 4-phenoxyphenoxy radical have provided insights into the rotational dynamics of aryl ethers, which could be relevant for understanding the conformational flexibility of this compound in different environments. acs.org Furthermore, the study of a monomeric Mn(IV)-oxo species within a cavitand pore highlights how a hydrophobic pocket can influence the reactivity of a molecule, a scenario that could be mimicked to study the behavior of the subject compound. acs.org

Table 2: Comparison of Physicochemical Properties of Related Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C₁₃H₁₆F₂O₃ | 258.26 | Not available |

| Ethyl 5-[2-(chloromethyl)phenoxy]pentanoate | C₁₄H₁₉ClO₃ | 270.75 | Not available |

Data for related compounds is included for comparative purposes. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-(2,3-difluoro-phenoxy)pentanoate?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution. A typical method involves reacting ethyl 5-bromopentanoate with 2,3-difluorophenol under refluxing ethanol, using KCO as a base and NaI as a catalyst to enhance reactivity . Post-reaction, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (70–85%) requires precise control of stoichiometry (1:1.2 molar ratio of phenol to bromoester) and reaction time (12–18 hours). Hydrolysis of the ester group to the carboxylic acid derivative can be achieved using NaOH in ethanol-water, followed by acidification .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the ester linkage and fluorine substitution. The difluoro-phenoxy group shows distinct splitting patterns (e.g., F coupling constants of 15–20 Hz) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass 286.0924 for CHFO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can contradictory spectral data during characterization be resolved?

Answer:

Contradictions in NMR or MS data often arise from:

- Rotameric equilibria : Dynamic rotational isomers in the pentanoate chain may split signals. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .

- Fluorine coupling : F-H coupling in the phenoxy group complicates H NMR. Use F-decoupled experiments or 2D NMR (HSQC, HMBC) to assign signals .

- Ion suppression in MS : Adduct formation (e.g., Na) may obscure molecular ions. Employ ESI-MS in negative-ion mode or add ionization modifiers (e.g., 0.1% formic acid) .

Advanced: What strategies improve reaction yield in large-scale synthesis?

Answer:

- Solvent optimization : Replace ethanol with DMF for better solubility of aromatic phenols, reducing reaction time to 8–10 hours .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance nucleophilic substitution efficiency .

- Purification : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) for high-purity batches (>99%) .

Advanced: How can computational models predict physicochemical properties?

Answer:

- QSPR (Quantitative Structure-Property Relationship) : Predict logP (lipophilicity) using atomic contributions of fluorine and ester groups. Experimental logP for this compound is ~3.2, aligning with calculated values .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments (critical for solubility) and reactivity toward hydrolysis .

Advanced: What bioactivity mechanisms are plausible based on structural analogs?

Answer:

- Membrane disruption : The fluorinated phenoxy group enhances lipid solubility, enabling interaction with bacterial membranes (observed in ethyl pentanoate analogs via leakage assays) .

- Enzyme inhibition : Molecular docking studies suggest potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to steric hindrance from fluorine substituents .

- Anti-quorum sensing : At sub-MIC concentrations (<0.5 mM), fluorinated esters disrupt bacterial signaling pathways (e.g., B. subtilis biofilm inhibition) .

Advanced: How do metabolic pathways degrade this compound?

Answer:

- Esterase hydrolysis : Human carboxylesterases (CES1/CES2) cleave the ester bond, yielding 5-(2,3-difluoro-phenoxy)pentanoic acid. Monitor via LC-MS/MS with stable isotope labeling .

- Microbial degradation : Soil bacteria (e.g., Pseudomonas spp.) metabolize the fluorinated aromatic ring via dioxygenase pathways, producing non-toxic metabolites (confirmed by F NMR tracking) .

Advanced: How to design stability studies under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products